2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide
Description
2-{[2-(Dimethylamino)ethyl]amino}-N,N-dimethylacetamide is a tertiary acetamide derivative characterized by a central acetamide backbone substituted with two dimethylamino groups and an additional 2-(dimethylamino)ethylamino moiety. The dimethylamino groups likely enhance solubility in polar solvents and influence reactivity, while the ethylamino chain may contribute to steric effects or hydrogen-bonding interactions .
Properties
IUPAC Name |
2-[2-(dimethylamino)ethylamino]-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O/c1-10(2)6-5-9-7-8(12)11(3)4/h9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRNUQQZPBCVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide typically involves the reaction of dimethylamine with ethylene oxide, followed by further reactions to introduce the acetamide group. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and advanced purification techniques is common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of 2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
| Compound Name | Substituents | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|---|
| 2-{[2-(Dimethylamino)ethyl]amino}-N,N-dimethylacetamide | N,N-dimethyl, 2-(dimethylamino)ethylamino | C₈H₁₈N₄O | 186.26* | Not explicitly listed | Multiple dimethylamino groups, branched structure |
| N,N-Dimethylacetamide (DMAC) | N,N-dimethyl | C₄H₉NO | 87.12 | 127-19-5 | Simple solvent, high polarity |
| N,N-Diethylacetamide | N,N-diethyl | C₆H₁₃NO | 115.17 | 685-91-6 | Larger alkyl groups, lower polarity |
| 2-[(2-Aminoethyl)(methyl)amino]-N,N-dimethylacetamide | N,N-dimethyl, 2-(methylamino)ethylamino | C₇H₁₇N₃O | 159.23 | 1096314-99-6 | Methyl-substituted aminoethyl chain |
| Acetamide,2-(diethylamino)-N,N-diphenyl | Diethylamino, diphenyl | C₁₈H₂₂N₂O | 282.38 | 101784-86-5 | Aromatic substituents, steric hindrance |
*Calculated based on molecular formula.
Physicochemical Properties
- Solubility: DMAC () is highly polar and miscible with water, while N,N-diethylacetamide () shows reduced polarity due to ethyl groups. The target compound’s additional amino groups may enhance water solubility via hydrogen bonding.
- Boiling Point : DMAC boils at ~165°C (), whereas N,N-diethylacetamide (higher alkyl content) likely has a higher boiling point. The target compound’s branched structure may lower volatility compared to simpler analogs.
Biological Activity
2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide (DMAED) is a compound with significant potential in various scientific fields, particularly in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.
DMAED is characterized by its unique structure, which includes multiple amine groups that enhance its reactivity and biological interactions. Its molecular formula is , which contributes to its diverse applications in polymer chemistry, drug delivery systems, and organic synthesis.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₈H₁₈N₂O | Enhanced reactivity due to multiple amine groups |
| N,N-Dimethylacetamide | C₆H₁₃N₃O | Common solvent; simpler structure |
| Dimethylformamide | C₃H₇N₃O | Used as a solvent; different functional groups |
| 2-Amino-N,N-dimethylacetamide | C₄H₉N₂O | Lacks ethylamine side chain; simpler interactions |
DMAED interacts with various biological systems, primarily through its amine functionalities, which can engage with receptors and enzymes. Preliminary studies suggest that compounds containing dimethylamino groups may enhance binding affinity to specific targets, influencing their biological activity.
- Enzyme Interactions : DMAED may act as a substrate or inhibitor for certain enzymes, modulating metabolic pathways.
- Receptor Binding : Its structural features allow it to interact with neurotransmitter receptors, potentially affecting signaling pathways.
Case Studies
- Study on Cytotoxicity : Research indicated that DMAED derivatives exhibited cytotoxic effects on cancer cell lines. The presence of hydrophilic substituents at specific positions enhanced the biological activity of these compounds, suggesting a potential for therapeutic applications in oncology .
- Drug Delivery Applications : DMAED has been incorporated into biocompatible polymer matrices for drug delivery systems. Studies showed improved drug encapsulation efficiency and controlled release profiles when using DMAED-based nanocarriers .
Applications in Research
DMAED's versatility extends across various scientific disciplines:
- Polymer Chemistry : Utilized as a reagent to modify polymer properties for applications in packaging and coatings.
- Medicinal Chemistry : Investigated for its potential therapeutic effects, particularly in drug formulations targeting specific diseases.
- Biological Research : Employed in studies exploring its interactions with biomolecules, contributing to the understanding of drug-receptor dynamics.
Comparative Analysis
When compared to similar compounds like N,N-Dimethylacetamide (DMA) and Dimethylformamide (DMF), DMAED's unique structural features provide distinct advantages in reactivity and biological compatibility. The presence of an ethylamine side chain enhances its solubility and interaction potential with biological targets.
Q & A
Q. Table 1. Key Analytical Parameters for Structural Validation
| Technique | Parameters | Expected Outcome | Reference |
|---|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.2–2.4 (s, 6H, N(CH₃)₂) | Confirms dimethylamino groups | |
| HRMS | m/z 183.14 [M+H]⁺ | Validates molecular formula | |
| GLC Retention | 8.2 min (DB-WAX, 180°C) | Ensures purity ≥99% |
Q. Table 2. Stability Testing Conditions
| Condition | Protocol | Degradation Marker |
|---|---|---|
| Acidic (pH 3) | 0.1 M HCl, 37°C, 24 h | Hydrolysis to free amine |
| Oxidative | 3% H₂O₂, 25°C, 12 h | N-Oxide formation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
